molecular formula C22H19BrF2N2O3S B297214 2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,4-difluorophenyl)acetamide

2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,4-difluorophenyl)acetamide

Cat. No. B297214
M. Wt: 509.4 g/mol
InChI Key: GZCNTJXNLKEACQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,4-difluorophenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is widely used in the synthesis of various pharmaceuticals and has shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,4-difluorophenyl)acetamide involves the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation. It has also been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), which is responsible for the breakdown of incretin hormones that regulate blood sugar levels.
Biochemical and Physiological Effects:
2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,4-difluorophenyl)acetamide has been shown to have various biochemical and physiological effects on the body. This compound has been shown to reduce inflammation and pain by inhibiting the activity of COX-2. It has also been shown to regulate blood sugar levels by inhibiting the activity of DPP-4. Additionally, this compound has been shown to have anticancer properties by inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,4-difluorophenyl)acetamide in lab experiments is its potential applications in various fields. This compound has shown promising results in the treatment of various diseases and can be used in the synthesis of various pharmaceuticals. However, one of the major limitations of using this compound in lab experiments is its potential toxicity. This compound can be toxic if not handled properly and can cause harm to researchers.

Future Directions

There are various future directions for the research of 2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,4-difluorophenyl)acetamide. One of the future directions is to explore the potential applications of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another future direction is to explore the potential applications of this compound in the synthesis of new pharmaceuticals with enhanced efficacy and reduced toxicity. Additionally, future research can focus on the development of new synthesis methods for this compound that are more efficient and economical.

Synthesis Methods

The synthesis of 2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,4-difluorophenyl)acetamide involves the reaction of 2,4-difluoroaniline with 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is further reacted with 4-methylbenzylamine in the presence of a reducing agent such as sodium borohydride to obtain the final product.

Scientific Research Applications

2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,4-difluorophenyl)acetamide has been extensively used in scientific research due to its potential applications in various fields. This compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. It has also been used in the synthesis of various pharmaceuticals such as anti-inflammatory drugs, antidiabetic drugs, and anticancer drugs.

properties

Molecular Formula

C22H19BrF2N2O3S

Molecular Weight

509.4 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C22H19BrF2N2O3S/c1-15-2-4-16(5-3-15)13-27(31(29,30)19-9-6-17(23)7-10-19)14-22(28)26-21-11-8-18(24)12-20(21)25/h2-12H,13-14H2,1H3,(H,26,28)

InChI Key

GZCNTJXNLKEACQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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